2-(3,5-Difluorophenyl)-2,2-difluoroacetonitrile
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Overview
Description
2-(3,5-Difluorophenyl)-2,2-difluoroacetonitrile is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-2,2-difluoroacetonitrile typically involves the reaction of 3,5-difluorobenzonitrile with difluorocarbene precursors. One common method is the reaction of 3,5-difluorobenzonitrile with difluorocarbene generated in situ from a difluoromethylating agent under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)-2,2-difluoroacetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3,5-Difluorophenyl)-2,2-difluoroacetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-2,2-difluoroacetonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways . The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, making it a valuable compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzonitrile: A precursor in the synthesis of 2-(3,5-Difluorophenyl)-2,2-difluoroacetonitrile.
2,5-Difluorophenylacetonitrile: Another difluorinated acetonitrile derivative with similar chemical properties.
3,5-Difluorophenylacetonitrile:
Uniqueness
This compound is unique due to the presence of two difluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H3F4N |
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Molecular Weight |
189.11 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-2,2-difluoroacetonitrile |
InChI |
InChI=1S/C8H3F4N/c9-6-1-5(2-7(10)3-6)8(11,12)4-13/h1-3H |
InChI Key |
QEIDQURHNOTRNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(C#N)(F)F |
Origin of Product |
United States |
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